2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol
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Overview
Description
2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol is an organic compound that features a bromine atom, an ethyl group, a methoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol typically involves multiple steps, including halogenation, alkylation, and amination reactions. One common synthetic route starts with the bromination of a suitable phenol derivative, followed by the introduction of the ethyl and methoxy groups through alkylation reactions. The final step involves the amination of the intermediate compound to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include bromine, ethyl halides, and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl and methoxy groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Lacks the ethyl and amino groups, resulting in different reactivity and applications.
4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol:
2-Bromo-6-methoxyphenol: Lacks the ethyl and amino groups, leading to variations in its chemical behavior.
Uniqueness
2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(8-10(2)3)9-11-6-12(15)14(17)13(7-11)18-4/h6-7,17H,2,5,8-9H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMTDMJUDGUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C(=C1)Br)O)OC)CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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